(2-Chlorophenyl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
CAS No.: 1706305-20-5
VCID: VC6545062
Molecular Formula: C18H20ClN3O2
Molecular Weight: 345.83
* For research use only. Not for human or veterinary use.

Description |
(2-Chlorophenyl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic compound featuring multiple functional groups and heterocyclic rings. Its molecular formula is C18H20ClN3O2, with a molecular weight of approximately 345.83 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be attributed to the presence of a chlorophenyl group, a cyclopropyl oxadiazole moiety, and a piperidine ring. SynthesisThe synthesis of (2-Chlorophenyl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone involves multi-step organic chemistry techniques. These methods often utilize retrosynthetic analysis to identify simpler precursors that can be assembled into the target molecule. Key steps may include the formation of the oxadiazole ring, the introduction of the cyclopropyl group, and the coupling of the piperidine moiety with the chlorophenyl group. Biological ActivitiesResearch into similar compounds suggests that modifications on the heterocyclic rings can significantly alter biological activity. The presence of a chlorophenyl group and a cyclopropyl oxadiazole moiety may confer antimicrobial and anti-inflammatory properties, as observed in related oxadiazole derivatives.
Applications in Medicinal ChemistryThis compound is a valuable tool in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structural complexity and functional diversity make it suitable for investigating biochemical pathways and interactions within cells. The compound's potential applications include drug discovery for diseases where antimicrobial or anti-inflammatory properties are beneficial. Research Findings and Future DirectionsExperimental studies are necessary to fully elucidate the compound's mechanism of action. Techniques such as molecular docking simulations or in vitro assays can provide insights into how it interacts with biological targets. Further research should focus on optimizing synthesis conditions to improve yield and purity, as well as exploring its pharmacokinetic and pharmacodynamic properties. |
||||||
---|---|---|---|---|---|---|---|
CAS No. | 1706305-20-5 | ||||||
Product Name | (2-Chlorophenyl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone | ||||||
Molecular Formula | C18H20ClN3O2 | ||||||
Molecular Weight | 345.83 | ||||||
IUPAC Name | (2-chlorophenyl)-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | ||||||
Standard InChI | InChI=1S/C18H20ClN3O2/c19-15-6-2-1-5-14(15)18(23)22-9-3-4-12(11-22)10-16-20-17(21-24-16)13-7-8-13/h1-2,5-6,12-13H,3-4,7-11H2 | ||||||
Standard InChIKey | PVZAOJQNLLZSFR-UHFFFAOYSA-N | ||||||
SMILES | C1CC(CN(C1)C(=O)C2=CC=CC=C2Cl)CC3=NC(=NO3)C4CC4 | ||||||
Solubility | not available | ||||||
PubChem Compound | 86265843 | ||||||
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume